Dexketoprofen trometamol
Overview
Description
Dexketoprofen trometamol is a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its analgesic, anti-inflammatory, and antipyretic properties. The active ingredient in this compound is this compound, which is the dextrorotatory enantiomer of ketoprofen. This compound is effective in treating mild to moderate pain, including musculoskeletal pain, dysmenorrhea, and dental pain .
Preparation Methods
Dexketoprofen trometamol, the active ingredient in this compound, is synthesized through a series of chemical reactions. The synthesis typically involves the resolution of racemic ketoprofen into its enantiomers, followed by the formation of the trometamol salt. The industrial production of this compound involves the following steps:
Resolution of Racemic Ketoprofen: This step separates the (S)-enantiomer from the racemic mixture.
Formation of Trometamol Salt: The (S)-enantiomer is then reacted with trometamol to form this compound
Chemical Reactions Analysis
Dexketoprofen trometamol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dexketoprofen trometamol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of enantiomeric resolution and chiral synthesis.
Biology: this compound is used to study the effects of NSAIDs on cellular processes and inflammation.
Medicine: It is widely used in clinical research to evaluate its efficacy and safety in treating various types of pain and inflammation.
Mechanism of Action
The mechanism of action of Dexketoprofen trometamol involves the inhibition of the cyclooxygenase (COX) pathway, specifically COX-1 and COX-2 enzymes. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, which are lipid compounds that play a key role in inflammation, pain, and fever. This inhibition leads to the analgesic, anti-inflammatory, and antipyretic effects of this compound .
Comparison with Similar Compounds
Dexketoprofen trometamol is unique compared to other NSAIDs due to its specific enantiomeric form, this compound. Similar compounds include:
Ketoprofen: The racemic mixture from which dexketoprofen is derived.
Ibuprofen: Another widely used NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID known for its long-lasting effects.
Diclofenac: An NSAID with potent anti-inflammatory properties
This compound’s uniqueness lies in its faster onset of action and better therapeutic profile compared to its racemic counterpart, ketoprofen .
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-(3-benzoylphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZMDHVOUNDEKW-MERQFXBCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156604-79-4 | |
Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156604-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexketoprofen trometamol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156604794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXKETOPROFEN TROMETHAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N674F7L21E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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